molecular formula C18H17Cl2N3O3 B15020781 (3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B15020781
M. Wt: 394.2 g/mol
InChI Key: APAJUJAGJIWSMH-SSDVNMTOSA-N
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Description

(3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the 2,4-dichlorophenyl group: This step involves the chlorination of phenyl compounds under controlled conditions.

    Introduction of the hydroxy-methylphenyl group: This is achieved through a formylation reaction, where formamide derivatives are used.

    Coupling reactions: The final step involves coupling the intermediate compounds under specific conditions, such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3E)-N-(2,4-DICHLOROPHENYL)-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

N-[(E)-[4-(2,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-hydroxy-3-methylbenzamide

InChI

InChI=1S/C18H17Cl2N3O3/c1-10-4-3-5-13(17(10)25)18(26)23-22-11(2)8-16(24)21-15-7-6-12(19)9-14(15)20/h3-7,9,25H,8H2,1-2H3,(H,21,24)(H,23,26)/b22-11+

InChI Key

APAJUJAGJIWSMH-SSDVNMTOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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